molecular formula C17H16FNO4S B6412754 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261969-66-7

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412754
CAS RN: 1261969-66-7
M. Wt: 349.4 g/mol
InChI Key: TYZKGTRMAIPXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid (FSBA) is an organic compound with a molecular formula of C14H14FNO4S. It is a white crystalline solid that is soluble in water, ethanol, and methanol. FSBA is used in a variety of applications, including as a reagent in chemical synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate.

Scientific Research Applications

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is used as a catalyst in polymerization reactions, such as the synthesis of polyurethanes. 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is also used as a pharmaceutical intermediate in the synthesis of drugs, such as the anti-cancer drug lapatinib.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not well understood. However, it is believed to act as a catalyst in chemical reactions by facilitating the formation of covalent bonds between molecules. Additionally, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% may act as a proton-transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% are not well understood. It is believed that 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% may interact with proteins and other macromolecules, although the exact nature of these interactions is not known. Additionally, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% may act as an antioxidant, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in lab experiments is its high solubility in a variety of solvents, including water, ethanol, and methanol. Additionally, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is relatively stable and can be stored for long periods of time. However, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is toxic and should be handled with caution. Additionally, it is sensitive to light and should be stored in a dark, cool place.

Future Directions

There are a variety of potential future directions for research on 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%. These include further investigations into the biochemical and physiological effects of 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into the mechanism of action of 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% and its potential interactions with proteins and other macromolecules is warranted. Additionally, research into the potential toxicity of 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% and its effects on human health should be conducted. Finally, research into the potential use of 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% as an antioxidant and its potential benefits for human health should be explored.

Synthesis Methods

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of pyrrolidinylsulfonyl chloride with 2-fluorobenzoic acid in the presence of a base, such as potassium carbonate. This reaction produces an intermediate that can be isolated and purified by recrystallization. Alternatively, 2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized by the reaction of pyrrolidinylsulfonyl chloride with 2-fluorophenol in the presence of a base.

properties

IUPAC Name

2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-16-7-6-13(11-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZKGTRMAIPXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692320
Record name 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261969-66-7
Record name 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.